molecular formula C7H10IN3 B6174440 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine CAS No. 2648961-55-9

3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine

Cat. No. B6174440
M. Wt: 263.1
InChI Key:
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Description

The compound “3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine” is a derivative of indazole . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The molecular structure of indazole derivatives can be confirmed using various spectroscopic techniques. For instance, 1H, 13C NMR, and IR spectra for all the compounds were investigated. HMBC, HSQC, COSY, and NOESY spectra of the representative compounds were studied .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

properties

CAS RN

2648961-55-9

Product Name

3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine

Molecular Formula

C7H10IN3

Molecular Weight

263.1

Purity

95

Origin of Product

United States

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